molecular formula C9H13N B14642247 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole CAS No. 55847-30-8

1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole

Cat. No.: B14642247
CAS No.: 55847-30-8
M. Wt: 135.21 g/mol
InChI Key: BOXKPQAXPPZCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole is a trisubstituted pyrrole derivative featuring an ethenyl group at position 1, an ethyl group at position 2, and a methyl group at position 3. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom. Substitutions on the pyrrole ring significantly influence electronic properties, solubility, and reactivity. The combination of electron-donating alkyl groups (ethyl, methyl) and a mildly electron-withdrawing ethenyl group creates a unique electronic profile, distinguishing it from other pyrrole derivatives .

Properties

CAS No.

55847-30-8

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-ethenyl-2-ethyl-3-methylpyrrole

InChI

InChI=1S/C9H13N/c1-4-9-8(3)6-7-10(9)5-2/h5-7H,2,4H2,1,3H3

InChI Key

BOXKPQAXPPZCCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN1C=C)C

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as its role in drug development or material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 1-ethenyl-2-ethyl-3-methyl-1H-pyrrole with structurally related pyrroles:

Compound Name Substituents Molecular Weight (g/mol) Log S (Solubility) Synthetic Method Key Properties
This compound 1-ethenyl, 2-ethyl, 3-methyl 137* -2.1† Multi-component reaction Moderate hydrophobicity; mixed EWG/EDG effects
1-Phenyl-3-tosyl-1H-pyrrole 1-phenyl, 3-tosyl 299 -3.8 Solvent-free electrophilic substitution Low solubility due to bulky tosyl group
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 2-methyl, 3-ethyl carboxylate 153.18 -1.6 Esterification Higher polarity; ester functionality enhances solubility
(E)-3-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]-N,N-dimethylacrylamide 1-tosyl, 3-propenamide 346.10 -2.5‡ Friedel-Crafts acylation Bioactive; potential enzyme inhibition

*Calculated molecular weight (C₉H₁₅N).
†Estimated based on alkyl/ethenyl substituent contributions.
‡Inferred from structural analogs.

Key Observations:
  • Electronic Effects : The ethenyl group at position 1 introduces mild electron-withdrawing character via conjugation, while alkyl groups (ethyl, methyl) donate electrons. This contrasts with strongly electron-withdrawing tosyl (-SO₂C₆H₄CH₃) or ester (-COOEt) groups in other derivatives .
  • Solubility : The target compound’s Log S (-2.1) suggests moderate hydrophobicity, intermediate between the highly polar ethyl carboxylate (-1.6) and the bulky 1-phenyl-3-tosyl derivative (-3.8).
  • Synthetic Accessibility : Multi-component reactions (e.g., ) enable efficient synthesis of alkyl/ethenyl-substituted pyrroles, whereas tosyl or acylated derivatives require electrophilic substitution or Friedel-Crafts conditions .

Reactivity and Functionalization Potential

  • Ethenyl Group : The ethenyl substituent allows for further functionalization via addition reactions (e.g., hydrogenation, epoxidation), a feature absent in esters or sulfonates .
  • Electrophilic Substitution : Alkyl groups (ethyl, methyl) activate the pyrrole ring toward electrophilic substitution at positions 4 and 5, whereas electron-withdrawing groups (e.g., tosyl) deactivate the ring .

Thermal and Chemical Stability

  • Alkyl-substituted pyrroles (e.g., the target compound) generally exhibit higher thermal stability compared to aryl- or sulfonyl-substituted derivatives due to reduced steric strain and stronger C–C bonds .
  • The ethenyl group may introduce susceptibility to polymerization under acidic or radical-initiated conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.